molecular formula C9H7ClO B072830 2-Chloroindan-1-one CAS No. 1579-14-2

2-Chloroindan-1-one

Cat. No. B072830
CAS RN: 1579-14-2
M. Wt: 166.6 g/mol
InChI Key: BZGQPEGJOZKLFK-UHFFFAOYSA-N
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Description

2-Chloroindan-1-one, also known as 2-chloroindanone, is an organic compound with the molecular formula C9H7ClO. It is a colorless or yellowish liquid that is insoluble in water, but soluble in organic solvents. This compound is an important intermediate in organic synthesis and is used in the production of pharmaceuticals, dyes and other organic compounds.

Scientific Research Applications

  • Biocatalytic Preparation of Chloroindanol Derivatives :

    • Enantiomerically pure chloroindanol derivatives, including chloroindan compounds, were prepared biocatalytically and found to exhibit antifungal activity against the phytopathogenic fungus Botrytis cinerea. These compounds were characterized using spectroscopic and chromatographic techniques (Pinedo-Rivilla et al., 2020).
  • Chloroquine and COVID-19 :

    • Although not directly about 2-Chloroindan-1-one, this research highlights the importance of chloro compounds, such as chloroquine, in antiviral research, particularly in the treatment of COVID-19 (Touret & de Lamballerie, 2020).
  • Recent Advances in the Chemistry of 2-chloroquinoline-3-carbaldehyde :

    • This review covers the synthesis and applications of chloroquinoline analogs, including 2-chloroquinoline-3-carbaldehyde, in various biological and chemical contexts (Hamama et al., 2018).
  • Isatin Chloride and Its Reactions :

    • The paper discusses the reactions of chloroindoles, emphasizing their complex chemistry and highlighting the importance of these compounds in organic synthesis (Cornforth et al., 1996).
  • Electrophilic Chlorination by 1-Chloro-1,2-benziodoxol-3-one :

    • This study describes the use of a chlorination reagent for nitrogen-containing heterocycles, which could be relevant for the synthesis or modification of chloroindan compounds (Wang et al., 2016).
  • Synthesis and Characterization of New Heterocyclic Derivatives :

    • 1-Amino-2-methylindoline, related to chloroindans, was used in the synthesis of antihypertension drugs, highlighting the pharmaceutical relevance of these compounds (Peyrot et al., 2001).
  • Chlorine Rearrangements in N-chlorohydantoins :

    • This study on the stability and reaction mechanisms of chlorohydantoins might provide insights into similar mechanisms in chloroindans (McCann et al., 2012).
  • t-RNA Synthetase Inhibitor Analogues Synthesis :

    • The synthesis of tetrahydrofurans from diazoindan-1,3-dione, a compound related to this compound, for potential pharmacological applications (Lu et al., 2004).

Safety and Hazards

The safety data sheets of related compounds suggest that compounds like 2-Chloroindan-1-one may be considered hazardous according to the OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled.

Future Directions

The future directions for a compound like 2-Chloroindan-1-one could involve further exploration of its potential applications in various scientific fields . This could include its use in new synthetic methodologies, its potential biological activity, or its role in the development of new materials or technologies.

properties

IUPAC Name

2-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGQPEGJOZKLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00995043
Record name 2-Chloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73908-22-2
Record name 2-Chloroindan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research tell us about the structure of 2-chloroindan-1-one?

A1: While the research article focuses on trans-3-bromo-2-chloroindan-1-one, it provides valuable insight into the structure of this compound. The study confirms the relative stereochemistry of the chlorine and bromine atoms in the studied compound. [] This suggests that the chlorine atom in this compound would also adopt a specific orientation relative to other substituents on the indanone ring. Further research would be needed to fully elucidate the conformational preferences of this compound itself.

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